Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

説明

The exact mass of the compound Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is 282.04880066 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

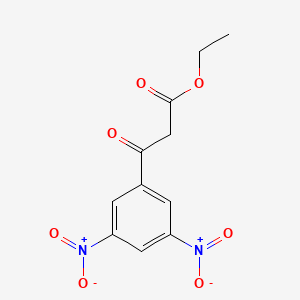

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O7/c1-2-20-11(15)6-10(14)7-3-8(12(16)17)5-9(4-7)13(18)19/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGNMOBQSGYJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Executive Summary: This document provides a comprehensive technical guide for the synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate. The outlined pathway is predicated on a crossed Claisen condensation, a robust and efficient carbon-carbon bond-forming reaction. This guide details the strategic selection of precursors, the mechanistic underpinnings of the core reaction, and provides detailed, field-tested protocols for the synthesis of the requisite acylating agent, 3,5-dinitrobenzoyl chloride, and its subsequent condensation with ethyl acetate. The content is designed for researchers and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and practical application.

Introduction & Significance

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a polyfunctional molecule belonging to the class of β-keto esters. This structural motif is a cornerstone of modern organic synthesis, serving as a versatile precursor for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of the electron-withdrawing 3,5-dinitrophenyl group significantly influences the reactivity of the molecule, particularly the acidity of the α-protons, making it a unique building block for further chemical elaboration.

The 3,5-dinitrophenyl moiety itself is a key pharmacophore in various biologically active compounds. For instance, molecules containing this group have been identified as potent antitubercular agents, highlighting the potential of its derivatives in medicinal chemistry and drug discovery programs.[1][2] This guide provides the foundational chemistry required to access this high-value intermediate.

Retrosynthetic Analysis & Pathway Design

The synthetic strategy for Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is logically derived from a retrosynthetic analysis. The target molecule is a β-keto ester, which strongly suggests a disconnection at the C2-C3 bond, a hallmark of the Claisen condensation.

This analysis identifies two key synthons: an electrophilic acyl cation equivalent derived from 3,5-dinitrobenzoic acid and a nucleophilic enolate anion derived from ethyl acetate. To maximize reaction efficiency and yield, a crossed Claisen condensation is the method of choice. This requires one of the ester partners to lack α-hydrogens to prevent self-condensation.[3][4] The ideal electrophilic partner is not the ester of 3,5-dinitrobenzoic acid, but its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride . This reagent's high electrophilicity ensures it is preferentially attacked by the ethyl acetate enolate.

The overall synthetic pathway is therefore a two-step process:

-

Activation: Conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride.

-

Condensation: Reaction of 3,5-dinitrobenzoyl chloride with the sodium enolate of ethyl acetate.

Core Reaction Mechanism: The Crossed Claisen Condensation

The Claisen condensation is a base-mediated reaction that forms a β-keto ester from two ester molecules.[5] The driving force of the reaction is the final deprotonation step, which forms a highly resonance-stabilized enolate anion.[6]

The mechanism for this specific synthesis proceeds via the following steps:

-

Enolate Formation: A strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This step is reversible, but the resulting enolate is a potent nucleophile. The use of ethoxide is critical to prevent transesterification with the ethyl ester.[4]

-

Nucleophilic Attack: The ethyl acetate enolate attacks the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This yields the target β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has α-protons that are significantly more acidic than those of the starting ethyl acetate, due to being flanked by two carbonyl groups. A molecule of ethoxide rapidly and irreversibly removes one of these protons. This final, thermodynamically favorable deprotonation pulls the entire reaction equilibrium towards the product.[5][6]

-

Acidic Work-up: A final acidification step is required to neutralize the base and protonate the enolate, yielding the final, neutral Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate product.[5]

Detailed Synthesis Protocol

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride

This procedure converts the commercially available carboxylic acid into the highly reactive acyl chloride required for the condensation step. The reaction must be conducted under anhydrous conditions as 3,5-dinitrobenzoyl chloride is moisture-sensitive.[7]

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane

-

Hexanes or petroleum ether for recrystallization

Equipment:

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Heating mantle

-

Rotary evaporator

-

Glass funnel with filter paper

Procedure:

-

To a round-bottom flask charged with 3,5-dinitrobenzoic acid (1.0 eq), add anhydrous toluene and a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

-

Fit the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization from hot hexanes or petroleum ether to yield pale yellow needles.[7][8] The product should be stored in a desiccator.

Step 2: Synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

This is the core condensation reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the acyl chloride and the base.

Materials:

-

Sodium metal or commercially prepared sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate (anhydrous)

-

3,5-Dinitrobenzoyl chloride (from Step 1)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Equipment:

-

Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Base Preparation (if not using commercial): In a three-neck flask under a nitrogen atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.1 eq) in small pieces, controlling the exothermic reaction. Allow all the sodium to react to form sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add anhydrous ethyl acetate (3.0-5.0 eq) dropwise to the cold ethoxide solution while stirring. Stir for 30 minutes in the ice bath to ensure complete enolate formation.

-

Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 3,5-dinitrobenzoyl chloride solution dropwise to the stirred enolate solution over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly acidify by adding 1 M HCl until the pH is approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Recrystallization: Purify the crude solid by recrystallization from ethanol to yield the pure Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate.

Experimental Data & Characterization

The following table summarizes the key quantitative data for the primary condensation reaction.

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3,5-Dinitrobenzoyl chloride | 230.56[9] | 10 | 1.0 | 2.31 g |

| Sodium Ethoxide | 68.05 | 11 | 1.1 | 0.75 g |

| Ethyl Acetate | 88.11 | 40 | 4.0 | 3.52 g (4.0 mL) |

| Product | 282.20 | - | - | Theoretical Yield: 2.82 g |

Expected Characterization:

-

¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the α-protons, and distinct aromatic protons in the dinitrophenyl ring.

-

¹³C NMR: Expect signals for the two carbonyl carbons (ester and ketone), the α-carbon, and carbons of the ethyl and dinitrophenyl groups.

-

IR Spectroscopy: Characteristic C=O stretching frequencies for both the ketone and ester functionalities.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Process Visualization & Workflow

The following diagrams illustrate the overall synthesis workflow and the detailed reaction mechanism.

Troubleshooting & Safety Considerations

-

Moisture Control: The primary challenge is the moisture sensitivity of 3,5-dinitrobenzoyl chloride and sodium ethoxide.[7][10] Failure to use anhydrous conditions will result in the hydrolysis of the acyl chloride to the unreactive carboxylic acid, leading to low or no yield.

-

Low Yield: If the yield is low, consider increasing the excess of ethyl acetate to favor the formation of its enolate. Also, ensure the reaction temperature during the acyl chloride addition does not rise significantly, which could promote side reactions.

-

Purification Issues: If the crude product is oily or difficult to crystallize, it may be contaminated with unreacted starting materials or byproducts from self-condensation. A column chromatography purification step (e.g., silica gel with a hexane/ethyl acetate gradient) may be necessary.

-

Safety: 3,5-Dinitrobenzoyl chloride is a strong irritant and lachrymator.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thionyl chloride is corrosive and toxic; it also must be handled in a fume hood. The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas; it must be performed with caution and away from ignition sources.

Conclusion

The synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is reliably achieved through a two-step sequence culminating in a crossed Claisen condensation. By activating 3,5-dinitrobenzoic acid to its corresponding acyl chloride, the subsequent condensation with the enolate of ethyl acetate proceeds efficiently. The methodology presented is robust, scalable, and relies on well-established chemical principles, providing a dependable route to this versatile synthetic intermediate for applications in research and development.

References

- JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.

- ACS Publications. (2005, February 11). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters.

- Organic Chemistry Portal. Claisen Condensation.

- Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.

- Wikipedia. Claisen condensation.

- The Vespiary. 41. The Preparation of 3:5-Dinitrobenzoic Acid and 3:5-Dinitrobenzoyl Chloride.

- ChemicalBook. Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate synthesis.

- BenchChem. Technical Support Center: Derivatization with 3,5-Dinitrobenzoyl Chloride.

- Wikipedia. 3,5-Dinitrobenzoyl chloride.

- DrugFuture. 3,5-Dinitrobenzoyl Chloride.

- ChemicalBook. 3,5-Dinitrobenzoyl chloride CAS#: 99-33-2.

- ResearchGate. (2026, January 28). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.

- PubMed. (2019, September 12). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase.

- ResearchGate. (2026, February 2). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.

- PMC. (2025, May 29). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.

Sources

- 1. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. jove.com [jove.com]

- 7. 3,5-Dinitrobenzoyl chloride CAS#: 99-33-2 [m.chemicalbook.com]

- 8. 3,5-Dinitrobenzoyl Chloride [drugfuture.com]

- 9. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Synthetic Utility of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

Executive Summary

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (CAS: 168430-29-3)[1] is a highly functionalized β -keto ester that serves as a critical building block in advanced organic synthesis and drug discovery. Characterized by a highly electron-deficient aromatic system, this compound exhibits unique structural dynamics and reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a field-proven, self-validating synthetic protocol, and explores its divergent reactivity for the development of complex pharmacophores.

Physicochemical Properties & Structural Dynamics

The physicochemical behavior of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is dominated by the strong electron-withdrawing nature of the 3,5-dinitro substitution.

-

Electronic Effects & Acidity: The two nitro groups exert a profound inductive (-I) and mesomeric (-M) pull on the aromatic ring. This electron deficiency is transmitted to the β -carbonyl system, significantly increasing the acidity (lowering the pKa ) of the C2 ( α ) protons compared to a standard, unsubstituted ethyl benzoylacetate.

-

Keto-Enol Tautomerism: In solution, β -keto esters exist in an equilibrium between the keto and enol tautomers. For this specific compound, the enol form is highly stabilized. The extended conjugation from the ester oxygen, through the enol double bond, and into the strongly electron-deficient dinitroaromatic system provides a significant thermodynamic driving force for enolization.

Quantitative Data Summary

The core physicochemical parameters are summarized below for comparative analysis in drug design workflows.

| Parameter | Value |

| Chemical Name | Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate |

| CAS Registry Number | 168430-29-3[1] |

| Molecular Formula | C11H10N2O7 |

| Molecular Weight | 282.21 g/mol |

| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 5 |

Synthetic Methodologies: The Self-Validating Protocol

Causality in Experimental Design

Standard β -keto ester syntheses often rely on the Claisen condensation (reacting an ester with an enolate). However, subjecting a 3,5-dinitroaromatic compound to the strong bases (e.g., sodium ethoxide) required for a Claisen condensation frequently results in catastrophic side reactions. The highly electrophilic aromatic ring is prone to nucleophilic aromatic substitution ( SNAr ) or the formation of deep-red Meisenheimer complexes.

To circumvent this, the acylation of Meldrum's acid under mildly basic conditions is the superior, self-validating choice[2][3]. This method, generalized by Oikawa et al., ensures high fidelity by operating at low temperatures (0 °C to RT) and utilizing pyridine, which is basic enough to drive the reaction but insufficiently nucleophilic to attack the dinitroaromatic ring[3].

Step-by-Step Protocol (Meldrum's Acid Route)

This workflow is designed as a self-validating system; each phase includes a specific purification or visual cue that confirms the success of the prior step before proceeding.

-

Acylation: In an oven-dried flask under an argon atmosphere, dissolve Meldrum's acid (1.1 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 equiv) dropwise[2].

-

Coupling: Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.0 equiv) in DCM over 15 minutes. Causality: The slow addition controls the exotherm, while the pyridine neutralizes the generated HCl without triggering Meisenheimer complexation on the dinitro-ring. The solution typically transitions to a pale yellow/orange color.

-

Self-Validating Workup: Stir for 1 hour at 0 °C, then 2 hours at room temperature. Wash the organic layer thoroughly with 1M HCl, followed by brine[2]. Causality: The acidic wash is a critical self-validating step; it completely removes the pyridine and protonates any unreacted Meldrum's acid enolate, preventing base-catalyzed degradation in the subsequent thermal step. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield the acyl Meldrum's acid intermediate as a solid.

-

Ethanolysis: Dissolve the crude intermediate in anhydrous ethanol and heat to reflux for 3-4 hours. Causality: Thermal activation induces the ring-opening of the dioxanedione, followed by the expulsion of acetone and carbon dioxide (decarboxylation)[2]. The evolution of CO2 gas serves as a visual confirmation that the esterification is proceeding. This step drives the reaction irreversibly to the target ethyl ester[3].

-

Isolation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate.

Fig 1. Synthetic workflow via Meldrum's acid acylation.

Reactivity & Applications in Drug Development

As a highly functionalized bis-electrophile, Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a versatile precursor for synthesizing complex heterocyclic scaffolds used in modern therapeutics.

-

Knorr Pyrazole Synthesis: The reaction of the β -keto ester with substituted hydrazines yields 3-(3,5-dinitrophenyl)pyrazoles. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in the development of selective kinase inhibitors.

-

Hantzsch Dihydropyridine Synthesis: Multicomponent condensation of the β -keto ester with aldehydes and an amine source (e.g., ammonium acetate) yields 1,4-dihydropyridines. These structures are the foundational pharmacophores for L-type calcium channel blockers used in cardiovascular medicine.

-

Chemoselective Nitro Reduction: The 3,5-dinitro moiety can be chemoselectively reduced (utilizing SnCl2 or catalytic Pd/C with H2 ) to yield 3,5-diaminophenyl β -keto esters. These diamines are highly valuable as rigid, bi-functionalizable linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Fig 2. Divergent reactivity pathways for drug development.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL:[Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. URL:[Link]

-

Hantzsch, A. (1881). Condensationsprodukte aus Aldehydammoniak und ketonartigen Verbindungen. Justus Liebigs Annalen der Chemie, 215(1), 1-82. URL:[Link]

Sources

Comprehensive Technical Guide: Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (CAS 168430-29-3) – Structural Dynamics, Synthesis, and Applications

Executive Summary

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a highly functionalized β -keto ester that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its highly electron-deficient 3,5-dinitrophenyl moiety, this compound is uniquely positioned for the divergent synthesis of bioactive heterocycles, including pyrazoles, pyrimidines, and isoxazoles. This technical guide provides a rigorous examination of its structural properties, a causality-driven synthetic protocol, and its downstream applications in drug discovery.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline of the compound is essential for predicting its reactivity, stability, and solubility profiles during assay and synthesis development.

| Property | Value |

| Chemical Name | Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate |

| CAS Number | [168430-29-3] |

| Molecular Formula | C11H10N2O7 |

| Molecular Weight | 282.21 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF, and DMSO; Insoluble in water |

| Tautomerism | Exists as a dynamic equilibrium mixture of keto and enol forms in solution |

Mechanistic Synthesis & Experimental Protocol

Causality of Experimental Choices: The Meisenheimer Constraint

The synthesis of β -keto esters is traditionally achieved via the Claisen condensation of an ester with ethyl acetate using strong bases like sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA). However, applying this classical approach to 3,5-dinitrobenzoate derivatives frequently results in catastrophic yield loss and complex mixtures.

The causality behind this synthetic failure lies in the extreme electron deficiency of the 3,5-dinitrophenyl ring. Strong bases and nucleophiles readily attack the aromatic ring to form highly stable , leading to polymerization, degradation, or undesired nucleophilic aromatic substitution (SNAr).

To bypass this mechanistic trap, researchers must employ a mild, neutral-to-weakly-basic acylation strategy. The gold standard for such sensitive substrates is the. By acylating Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 3,5-dinitrobenzoyl chloride in the presence of a mild amine base (pyridine), the reaction conditions remain gentle enough to preserve the dinitroaromatic ring. Subsequent ethanolysis triggers a self-driving decarboxylation to cleanly furnish the target β -keto ester.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; macroscopic observations (e.g., gas evolution, color changes) directly correlate with microscopic reaction progress, ensuring high-fidelity execution.

Step 1: Acylation of Meldrum's Acid

-

Setup : In an oven-dried, argon-purged round-bottom flask, dissolve Meldrum's acid (1.1 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

-

Addition : Cool the solution to 0 °C using an ice bath. Dissolve 3,5-dinitrobenzoyl chloride (1.0 equiv) in a minimal volume of DCM and add it dropwise over 30 minutes.

-

Self-Validation: The solution will transition to a deep yellow/orange hue, indicating the formation of the reactive pyridinium enolate intermediate.

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup : Wash the organic layer sequentially with cold 1M HCl (to neutralize and remove pyridine) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude acylated Meldrum's acid intermediate.

Step 2: Ethanolysis and Decarboxylation

-

Setup : Dissolve the crude intermediate in anhydrous ethanol (0.2 M).

-

Reflux : Heat the solution to reflux (approx. 78 °C).

-

In-Process Control (IPC) : Monitor the reaction via an attached bubbler. The thermal ring-opening of the Meldrum's acid derivative releases acetone and carbon dioxide (CO2).

-

Self-Validation: The continuous evolution of CO2 gas visually confirms the reaction is proceeding. The cessation of gas evolution (typically after 3–4 hours) serves as a reliable, macroscopic indicator of total reaction completion.

-

-

Isolation : Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) or recrystallization to afford pure Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate.

Fig 1: Mild synthesis workflow of the beta-keto ester via Meldrum's acid acylation.

Analytical Characterization

Accurate characterization must account for keto-enol tautomerization, which is highly solvent-dependent and influences spectral outputs.

-

1H NMR (CDCl3, 400 MHz) : The keto form exhibits a distinct singlet for the active methylene protons ( α -carbon) at approximately δ 4.10 ppm. The enol form, stabilized by intramolecular hydrogen bonding, will display an enol-OH proton far downfield ( δ > 12 ppm) and an enolic methine singlet around δ 5.8 ppm. The 3,5-dinitrophenyl protons appear highly deshielded ( δ 9.0–9.3 ppm) due to the powerful electron-withdrawing nature of the meta-nitro groups.

-

LC-MS : Electrospray ionization (ESI) in negative mode yields a strong [M-H]⁻ peak at m/z 281. This high ionization efficiency is driven by the extreme acidity of the methylene protons, which are flanked by two carbonyls and conjugated to the electron-deficient aromatic system.

Applications in Drug Development

In medicinal chemistry, β -keto esters are privileged synthons. Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is specifically utilized to install a 3,5-dinitrophenyl pharmacophore onto core heterocyclic scaffolds.

Kinase Inhibitors: Cyclocondensation with substituted hydrazines yields 3-(3,5-dinitrophenyl)-1H-pyrazoles. The dinitrophenyl ring often acts as a robust π

π stacking moiety or a bidentate hydrogen bond acceptor within the ATP-binding pocket of target kinases.Antimicrobial & Oncology Agents : Condensation with amidines or guanidines produces pyrimidine derivatives. Furthermore, the nitro groups can later be selectively reduced to primary amines, providing synthetic handles for further derivatization (e.g., coupling with fluorophores for diagnostic cellular probes, or attaching solubilizing PEG chains to improve pharmacokinetics).

Fig 2: Divergent synthetic utility of the beta-keto ester in heterocyclic drug design.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL:[Link]

-

Dimiev, A. M., et al. (2017). Hyperstage Graphite: Electrochemical Synthesis and Spontaneous Reactive Exfoliation (Mechanistic insights into Meisenheimer complexes in 3,5-dinitrobenzene derivatives). Advanced Materials / PubMed Central. URL:[Link]

Reactivity of the active methylene group in Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a β-keto ester characterized by a highly reactive active methylene group. The strategic placement of a 3,5-dinitrophenyl ring and an ethyl ester group flanking the central methylene unit imparts significant acidity to the α-protons, rendering the molecule a versatile synthon in organic chemistry. This guide provides a comprehensive exploration of the electronic factors governing the reactivity of this active methylene group. It details the principles of its deprotonation to form a stabilized enolate and subsequent applications in key carbon-carbon bond-forming reactions, including alkylation, acylation, and Knoevenagel condensation. Furthermore, the guide addresses the crucial follow-up reaction of decarboxylation. Each section combines mechanistic insights with detailed, field-proven experimental protocols, offering researchers a practical framework for leveraging this potent intermediate in complex molecular synthesis.

Introduction: The Concept of Methylene Group Activation

Active methylene compounds are a class of organic molecules featuring a methylene bridge (-CH₂) positioned between two electron-withdrawing groups (EWGs).[1][2] This structural motif drastically increases the acidity of the methylene protons compared to a standard alkane. In Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, the methylene group is activated by two distinct and powerful EWGs: a 3,5-dinitrophenyl ketone and an ethyl ester.

The exceptional reactivity of this central carbon makes it a powerful nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds—a cornerstone of synthetic organic chemistry.[1] Understanding and controlling the reactivity of this group is paramount for its effective use in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Electronic Architecture and Acidity

The heightened acidity of the methylene protons (α-protons) in Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a direct consequence of the cumulative electron-withdrawing effects of the adjacent functional groups. This can be dissected into two primary electronic influences:

-

Inductive Effect: The electronegative oxygen atoms of both the ketone and ester carbonyls, along with the nitrogen atoms of the nitro groups, pull electron density away from the central methylene carbon through the sigma bond framework. This polarization weakens the C-H bonds, facilitating proton abstraction.[2]

-

Resonance Effect: Upon deprotonation with a base, the resulting carbanion is extensively stabilized by resonance. The negative charge is delocalized over both carbonyl oxygen atoms and into the 3,5-dinitrophenyl ring, creating a highly stable conjugate base (enolate). This high degree of stabilization is the primary driver for the increased acidity. The pKa of the α-proton in a typical β-dicarbonyl compound ranges from 9-13, significantly more acidic than a simple ketone (pKa ≈ 20).[5] The presence of the two additional nitro groups further enhances this acidity.

The following diagram illustrates the electronic factors that contribute to the activation of the methylene group.

Caption: Electronic effects activating the methylene group.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate exists as a dynamic equilibrium between its keto and enol tautomers.[6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[5][7]

Caption: Keto-Enol equilibrium in β-keto esters.

The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[8] While the keto form often predominates, the enol form is highly reactive and serves as the key intermediate in many acid-catalyzed reactions. Base-catalyzed reactions, however, proceed through the formation of the enolate ion.[6]

Key Reactions of the Active Methylene Group

The synthetic utility of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate stems from the nucleophilicity of its enolate, which can be readily generated and reacted with a variety of electrophiles.

Enolate Formation and Alkylation

The first step in most synthetic applications is the deprotonation of the active methylene group to form the corresponding enolate. Due to the high acidity, this can be achieved with a range of bases. The resulting nucleophilic enolate readily participates in S_N2 reactions with alkyl halides to form α-alkylated products.[9][10]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions to generate a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (14.1 g, 50 mmol) dropwise via a syringe. Stir the resulting mixture for 30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Add the desired alkyl halide (e.g., iodomethane, 7.1 g, 50 mmol) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography on silica gel.

Causality Behind Choices:

-

Base: Sodium ethoxide is chosen as the base because its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.[2] For less reactive alkylating agents or to favor C-alkylation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF could be used.

-

Solvent: Anhydrous ethanol is used to prevent hydrolysis of the ester and to dissolve the reactants and the sodium ethoxide base.

-

Alkylating Agent: Alkyl iodides are typically more reactive than bromides or chlorides in S_N2 reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[11][12] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[3]

-

Setup: In a 100 mL round-bottom flask, combine Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (5.64 g, 20 mmol), benzaldehyde (2.12 g, 20 mmol), and toluene (40 mL).

-

Catalyst Addition: Add piperidine (0.2 mL) and glacial acetic acid (0.1 mL) to the mixture.

-

Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 3-5 hours.

-

Workup and Purification: Cool the reaction mixture, wash with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by recrystallization from ethanol.

Causality Behind Choices:

-

Catalyst: A weak base like piperidine is used to generate a sufficient concentration of the enolate for the reaction to proceed without causing self-condensation of the aldehyde.[11] Acetic acid is sometimes added to catalyze the dehydration step.

-

Dean-Stark Trap: The removal of water is crucial as it drives the equilibrium towards the formation of the dehydrated condensation product, ensuring a high yield.[13]

The general mechanism for the Knoevenagel condensation is depicted below.

Caption: Generalized mechanism of the Knoevenagel condensation.

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to the corresponding β-keto acids under acidic or basic conditions. These β-keto acids are often unstable and readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.[9][14] The reaction proceeds through a cyclic, six-membered transition state.[14]

-

Hydrolysis: In a round-bottom flask, suspend the alkylated β-keto ester (e.g., from section 4.1; 10 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).

-

Saponification: Heat the mixture to reflux for 1-2 hours until the organic layer has completely dissolved, indicating saponification is complete.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A precipitate of the β-keto acid may form.

-

Decarboxylation: Gently heat the acidified mixture. Vigorous evolution of CO₂ gas will be observed. Continue heating at reflux for 1 hour after gas evolution ceases to ensure complete decarboxylation.

-

Isolation: Cool the mixture and extract the resulting ketone with dichloromethane (3 x 30 mL). Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield the final ketone product.

Causality Behind Choices:

-

Hydrolysis Conditions: Basic hydrolysis (saponification) is often cleaner than acidic hydrolysis for β-keto esters.

-

Decarboxylation Trigger: Acidification protonates the carboxylate, forming the β-keto acid which is thermally labile and prone to decarboxylation. Heating accelerates this process significantly.[14]

Summary of Reactivity

The reactivity of the active methylene group in Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a powerful tool for synthetic chemists. The key quantitative and qualitative aspects are summarized below.

| Property/Reaction | Description | Key Factors & Reagents |

| Acidity (pKa) | Highly acidic due to two EWGs. Estimated pKa is significantly lower than typical β-keto esters (pKa ≈ 11), likely in the range of 7-9. | Inductive and resonance effects of the dinitrophenyl, ketone, and ester groups. |

| Enolate Formation | Readily forms a resonance-stabilized enolate with a variety of bases. | Base: NaOEt, K₂CO₃, LDA. Solvent: Ethanol, THF, DMF. |

| Alkylation | The enolate acts as a soft nucleophile, reacting with alkyl halides via an S_N2 mechanism to form C-C bonds.[15] | Alkyl Halides (R-X), Base (e.g., Cs₂CO₃, NaOEt).[15] |

| Knoevenagel | Condenses with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated systems.[16] | Aldehyde/Ketone, weak base catalyst (piperidine, EDDA), azeotropic water removal.[16] |

| Decarboxylation | Following hydrolysis to the β-keto acid, it readily loses CO₂ upon heating to yield a ketone.[17] | 1. Hydrolysis (NaOH or H₃O⁺). 2. Heat. |

Conclusion

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a privileged scaffold in organic synthesis, primarily due to the pronounced reactivity of its central active methylene group. The powerful electron-withdrawing nature of the flanking 3,5-dinitrophenyl ketone and ethyl ester moieties facilitates easy formation of a stable enolate. This guide has detailed the fundamental principles governing this reactivity and provided robust protocols for its application in key synthetic transformations, including alkylation, Knoevenagel condensation, and decarboxylation. By understanding the causality behind experimental choices, researchers can effectively harness the synthetic potential of this versatile building block for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

-

Scribd. Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

Wikipedia. Krapcho decarboxylation. [Link]

-

Shivaji College. Active Methylene Compounds. [Link]

-

PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

-

ResearchGate. What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound?[Link]

-

MDPI. Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

ResearchGate. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]

-

Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

ResearchGate. Keto-enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]

-

PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

-

OpenStax. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Pearson+. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

Amanote Research. (PDF) KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY. [Link]

-

eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [Link]

-

SlideShare. Active methylene compounds | PDF. [Link]

-

ResearchGate. Synthetic applications of β-keto esters | Download Scientific Diagram. [Link]

- Google Patents. CN103922934A - Alkylation method of active methylene compound.

-

ResearchGate. Alkylation of active methylene compounds | Download Table. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. shivajicollege.ac.in [shivajicollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. aklectures.com [aklectures.com]

- 10. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

Stability and storage conditions for Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

Title: Stability Dynamics and Storage Protocols for Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach chemical stability not as a static property, but as a dynamic equilibrium that must be actively managed. Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (1)[1] is a highly reactive β -keto ester building block utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of the strongly electron-withdrawing 3,5-dinitrophenyl moiety profoundly impacts the electronic distribution of the molecule. This guide details the mechanistic vulnerabilities of this compound and provides field-proven, self-validating protocols for its handling and storage.

Chemical Profiling and Mechanistic Vulnerabilities

The structural architecture of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate introduces three primary vectors for degradation:

-

Moisture-Driven Hydrolysis & Thermal Decarboxylation: The primary degradation pathway for β -keto esters is the hydrolysis of the ester group to form a β -keto acid intermediate. Once formed, β -keto acids are notoriously unstable and undergo rapid, irreversible 2 via a cyclic six-membered transition state[2]. The electron-withdrawing nitro groups increase the electrophilicity of the ester carbonyl, making it exceptionally vulnerable to ambient moisture compared to standard aliphatic esters.

-

Photochemical Sensitivity of the Nitroaromatic Core: Nitroaromatic compounds are highly susceptible to photochemical degradation when exposed to UV or near-UV light. Photolysis of the nitroaromatic ring can lead to the generation of reactive oxygen species (ROS) or nitrous acid (HONO), triggering a cascade of 3[3].

-

Keto-Enol Tautomerization and Autoxidation: The α -methylene protons situated between the two carbonyl groups are highly acidic. This facilitates rapid keto-enol tautomerization. In the presence of atmospheric oxygen, the electron-rich enol form can undergo autoxidation, leading to complex, intractable degradation mixtures.

Degradation Pathways (Visualization)

Fig 1: Hydrolysis and subsequent thermal decarboxylation pathway of the beta-keto ester.

Quantitative Stability Parameters

To mitigate these vulnerabilities, environmental controls must be strictly enforced. The following table summarizes the expected stability of the compound under various conditions.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life |

| Optimal (Long-term) | -20°C | Argon / Nitrogen | Dark | > 24 months |

| Working (Short-term) | 2-8°C | Argon / Nitrogen | Dark | 3 - 6 months |

| Suboptimal | 20-25°C (RT) | Ambient Air | Ambient Lab Light | < 2 weeks |

| High Stress | >40°C | Ambient Air | Direct UV | < 24 hours (rapid decomp) |

Self-Validating Storage and Handling Protocols

A protocol is only as good as its ability to prevent user error. The following workflow is designed as a self-validating system: the causality of each step directly neutralizes a specific degradation vector.

Protocol 1: Inert Aliquoting and Storage Preparation

-

Preparation: Purge a controlled-atmosphere glovebox with high-purity Argon (O 2 < 1 ppm, H 2 O < 1 ppm). Causality: Eliminates ambient moisture (preventing hydrolysis) and oxygen (preventing enol autoxidation).

-

Equilibration: Transfer the sealed bulk container of the compound into the antechamber and cycle vacuum/argon three times.

-

Aliquoting: Inside the glovebox, weigh out single-use aliquots (e.g., 100 mg - 500 mg) into pre-dried, amber glass vials. Causality: Amber glass blocks UV/near-UV wavelengths, neutralizing the 4 of the nitroaromatic core[4]. Single-use aliquots prevent repeated freeze-thaw cycles.

-

Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the cap junctions with Parafilm. Causality: PTFE provides an inert, impermeable barrier to atmospheric moisture.

-

Storage: Remove the sealed vials from the glovebox and immediately transfer them to a desiccator stored at -20°C. Causality: Low temperatures exponentially decrease the kinetic rate of thermal decarboxylation.

-

Retrieval (Critical Self-Validating Step): Before use, remove a single vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the chemical, introducing the very H 2 O needed for hydrolysis. Equilibration validates the dry storage effort.

Fig 2: Self-validating storage and handling workflow to prevent degradation.

Analytical Validation Methodology

To verify the integrity of the compound post-storage, a reverse-phase HPLC method is employed. This method separates the intact ester from its primary degradant, 1-(3,5-dinitrophenyl)ethanone.

Protocol 2: HPLC-UV Purity Assessment

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (HPLC grade). Prepare immediately before injection to prevent in-solution degradation.

-

Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: UV absorbance at 254 nm. Causality: The 3,5-dinitrophenyl chromophore exhibits strong absorbance at 254 nm, allowing for highly sensitive detection of both the parent compound and aromatic degradants.

-

Data Interpretation: The intact β -keto ester will elute later than the more polar β -keto acid intermediate. The presence of a significant peak corresponding to 1-(3,5-dinitrophenyl)ethanone indicates that moisture ingress and subsequent decarboxylation have occurred.

References

-

[1] Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate. ChemScene. 1

-

[3] Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology - ACS Publications. 3

-

[4] Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. 4

-

[2] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. 2

Sources

Application Notes and Protocols: Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate as a Versatile Synthon in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, a highly activated β-ketoester, in the synthesis of diverse and medicinally relevant heterocyclic scaffolds through multicomponent reactions (MCRs). The presence of the strongly electron-withdrawing 3,5-dinitrophenyl moiety enhances the reactivity of the dicarbonyl system, making this reagent a superior building block for complex molecular architectures. This guide offers detailed protocols, mechanistic insights, and a discussion of the potential applications of the resulting dinitrophenyl-substituted heterocycles in drug discovery.

Introduction: The Strategic Advantage of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate in MCRs

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is lauded for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][2][3] The choice of building blocks is paramount to the success and versatility of MCRs.

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is an exemplary β-ketoester for MCRs due to the profound electronic influence of the 3,5-dinitrophenyl group. This substituent significantly increases the acidity of the methylene protons and enhances the electrophilicity of the carbonyl carbons, thereby accelerating key reaction steps in various MCRs. The resulting heterocyclic products, bearing the 3,5-dinitrophenyl motif, are of particular interest in medicinal chemistry, as this group is a known pharmacophore associated with a range of biological activities, including antimicrobial and anticancer properties.[4][5]

This document details the application of this versatile reagent in three widely utilized MCRs: the Hantzsch Dihydropyridine Synthesis, the Biginelli Reaction, and the Knorr Pyrazole Synthesis.

Synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

The title compound can be synthesized via a Claisen condensation reaction between 3,5-dinitroacetophenone and diethyl carbonate. The following is a representative protocol.

Protocol 2.1: Synthesis of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 50 mL).

-

Reaction Initiation: To the stirred suspension of sodium hydride in THF, add a solution of 3,5-dinitroacetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF (20 mL) dropwise at a rate that maintains a gentle reflux.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 3-4 with 2M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate as a solid.

Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and their oxidized counterparts, pyridines.[6][7] These scaffolds are prevalent in a number of blockbuster drugs, such as calcium channel blockers. The use of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate in a modified Hantzsch reaction leads to the formation of polyhydroquinolines, which are known to possess a wide range of biological activities.[8][9]

Protocol 3.1: Synthesis of 4-Aryl-3-ethoxycarbonyl-2-methyl-5-oxo-7-(3,5-dinitrophenyl)-1,4,5,6,7,8-hexahydroquinolines

-

Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), dimedone (1 mmol), Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of a Lewis or Brønsted acid catalyst (e.g., nano-SnO2, 1 mol%).[9]

-

Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and dimedone, and the formation of an enamine from Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate and ammonia (from ammonium acetate). A subsequent Michael addition followed by cyclization and dehydration yields the polyhydroquinoline product. The electron-withdrawing nature of the 3,5-dinitrophenyl group accelerates the enamine formation and the subsequent cyclization steps.

dot ```dot graph Hantzsch_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Aldehyde [label="Aromatic Aldehyde"]; Dimedone [label="Dimedone"]; Ketoester [label="Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate"]; Ammonia [label="Ammonia (from NH4OAc)"]; Knoevenagel_Intermediate [label="Knoevenagel Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Michael_Adduct [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclized_Product [label="Cyclized Intermediate"]; Final_Product [label="Polyhydroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Knoevenagel_Intermediate [label=" Knoevenagel\nCondensation"]; Dimedone -> Knoevenagel_Intermediate; Ketoester -> Enamine [label=" + NH3"]; Ammonia -> Enamine; Knoevenagel_Intermediate -> Michael_Adduct [label=" Michael Addition"]; Enamine -> Michael_Adduct; Michael_Adduct -> Cyclized_Product [label=" Cyclization"]; Cyclized_Product -> Final_Product [label=" - H2O"];

// Graph attributes graph [bgcolor="transparent"]; }``` Caption: Hantzsch reaction workflow for polyhydroquinoline synthesis.

Application in Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). D[10][11]HPMs are a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, and antibacterial properties. T[12][13]he incorporation of the 3,5-dinitrophenyl moiety is anticipated to enhance these biological profiles.

Protocol 4.1: Synthesis of 4-Aryl-5-ethoxycarbonyl-6-(3,5-dinitrophenyl)-3,4-dihydropyrimidin-2(1H)-ones

-

Reaction Setup: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (1 mmol), and urea (1.5 mmol).

-

Solvent and Catalyst: Add ethanol (10 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3). 3[10][14]. Reaction Conditions: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Mechanistic Insight: The reaction is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate. Subsequent cyclization and dehydration afford the DHPM. The enhanced acidity of the methylene protons in the dinitrophenyl-substituted ketoester facilitates its enolization and subsequent addition to the iminium ion.

dot

Caption: Key steps in the Biginelli reaction mechanism.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. T[15][16]he reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.

[15]Protocol 5.1: Synthesis of 5-(3,5-Dinitrophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic Acid Ethyl Ester

-

Reaction Setup: Dissolve Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30 minutes. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The pyrazole product often precipitates. Collect the solid by filtration and wash with cold ethanol. If necessary, concentrate the filtrate and purify the residue by recrystallization.

Causality in Experimental Choices: The reaction is typically rapid at room temperature due to the high reactivity of both starting materials. The use of ethanol as a solvent facilitates the dissolution of the reactants and the precipitation of the product upon formation. The choice of hydrazine hydrate allows for the synthesis of N-unsubstituted pyrazoles. Substituted hydrazines can be used to generate N-substituted pyrazole derivatives.

Data Summary

The following table provides a representative summary of expected outcomes for the multicomponent reactions of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate. Yields and reaction times are indicative and may vary based on the specific substrates and catalysts used.

| Reaction | Product Scaffold | Typical Reactants | Catalyst | Solvent | Time (h) | Yield (%) |

| Hantzsch | Polyhydroquinoline | Aldehyde, Dimedone, NH4OAc | nano-SnO2 | Ethanol | 2-4 | 80-95 |

| Biginelli | Dihydropyrimidinone | Aldehyde, Urea | HCl | Ethanol | 3-5 | 75-90 |

| Knorr | Pyrazole | Hydrazine Hydrate | None | Ethanol | 1-2 | 85-98 |

Conclusion and Future Outlook

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate serves as a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds via multicomponent reactions. The strong electron-withdrawing nature of the dinitrophenyl group not only enhances the reactivity of the β-ketoester but also imparts potential biological activity to the resulting products. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel dinitrophenyl-substituted heterocycles for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of a broader range of substrates and catalysts are encouraged to fully exploit the synthetic potential of this valuable reagent.

References

Sources

- 1. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. iris.unito.it [iris.unito.it]

- 15. jetir.org [jetir.org]

- 16. connectjournals.com [connectjournals.com]

Application Note: Strategic Derivatization of Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate in Medicinal Chemistry

Executive Summary

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (CAS: 168430-29-3) is a highly versatile β -keto ester building block utilized extensively in medicinal chemistry[1]. The molecule possesses two distinct reactive domains: an ambident electrophilic β -dicarbonyl system and a strongly electron-withdrawing 3,5-dinitrophenyl ring. This application note details three foundational workflows for derivatizing this scaffold: the Knorr pyrazole synthesis, the multicomponent Biginelli reaction, and the chemoselective reduction of the dinitro moiety to a diaminophenyl hinge-binding motif.

Divergent Synthetic Workflows

Divergent synthetic pathways for ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate.

Workflow 1: Synthesis of Pyrazole Scaffolds via Knorr Condensation

Mechanistic Rationale

The Knorr pyrazole synthesis is a robust cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative[2]. In ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, the ketone carbonyl is rendered exceptionally electrophilic due to the inductive electron withdrawal by the adjacent 3,5-dinitrophenyl group. Consequently, the most nucleophilic nitrogen of the hydrazine preferentially attacks the ketone carbon, establishing the regiochemistry of the resulting hydrazone[2]. Acid catalysis (e.g., acetic acid) accelerates this imine formation by protonating the carbonyl oxygen. Subsequent intramolecular attack of the secondary hydrazine nitrogen onto the ester carbonyl, followed by the elimination of ethanol, yields the pyrazolone core[3].

Mechanistic sequence of the acid-catalyzed Knorr pyrazole synthesis.

Experimental Protocol

Self-Validating System: The reaction progress is visually indicated by the dissolution of the starting materials and subsequent precipitation of the pyrazolone product as the reaction cools, driven by its lower solubility in acetic acid compared to the starting materials.

-

Reagent Preparation: In a 100 mL round-bottom flask, suspend ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (10.0 mmol, 2.82 g) in 25 mL of glacial acetic acid.

-

Hydrazine Addition: Add phenylhydrazine (11.0 mmol, 1.08 mL) dropwise at room temperature. Caution: Phenylhydrazine is toxic; perform in a well-ventilated fume hood.

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot ( Rf≈0.6 ) will disappear, replaced by a highly UV-active product spot ( Rf≈0.3 ).

-

Workup & Isolation: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of vigorously stirred crushed ice/water.

-

Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water ( 3×20 mL) to remove residual acetic acid, followed by cold ethanol (10 mL). Recrystallize from boiling ethanol to afford the pure 1-phenyl-3-(3,5-dinitrophenyl)-1H-pyrazol-5-ol.

Workflow 2: Multicomponent Biginelli Reaction for Dihydropyrimidines

Mechanistic Rationale

The Biginelli reaction is a three-component acid-catalyzed cyclocondensation between a β -keto ester, an aldehyde, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[4]. The mechanism proceeds via the initial condensation of the aldehyde and urea to form an electrophilic N -acyliminium ion intermediate[5]. The enol tautomer of ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate intercepts this intermediate. The use of a catalytic Brønsted acid (such as p-toluenesulfonic acid, p-TSA) is critical to drive the formation of the iminium ion and facilitate the final dehydration step that aromatizes the system to the DHPM scaffold[4].

Experimental Protocol

Self-Validating System: The multicomponent nature of the reaction means that incomplete conversion leaves multiple distinct spots on TLC. The use of excess urea ensures complete consumption of the aldehyde and β -keto ester, simplifying purification.

-

Reaction Assembly: To a 50 mL round-bottom flask, add ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (5.0 mmol, 1.41 g), benzaldehyde (5.0 mmol, 0.51 mL), and urea (7.5 mmol, 0.45 g).

-

Catalyst Addition: Add p-TSA monohydrate (0.5 mmol, 95 mg) and 15 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. The solution will initially become homogeneous, and a precipitate may begin to form as the DHPM product accumulates.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.

-

Isolation: Collect the solid by vacuum filtration. Wash sequentially with cold water (to remove urea and p-TSA) and a small volume of cold diethyl ether (to remove unreacted benzaldehyde). Recrystallize from ethanol/water to yield the pure DHPM derivative.

Workflow 3: Chemoselective Reduction of the Dinitro Motif

Mechanistic Rationale

To utilize the synthesized heterocyclic scaffolds in targeted drug discovery (e.g., as kinase inhibitors), the electron-withdrawing 3,5-dinitro groups must be converted to 3,5-diamino groups. These amines serve as critical hinge-binding donors or attachment points for further derivatization (e.g., amide coupling). While catalytic hydrogenation (Pd/C, H2 ) is common, it risks reducing the pyrazolone/DHPM rings or causing hydrogenolysis of halogenated substituents[6]. Tin(II) chloride ( SnCl2 ) in acidic ethanol provides a highly chemoselective alternative, reducing the nitro groups to primary amines via a single-electron transfer mechanism without affecting the heterocyclic core[7].

Experimental Protocol

Self-Validating System: The reduction of the nitro groups significantly shifts the polarity of the molecule. The product will streak heavily on normal-phase TLC unless a basic modifier (e.g., 1% Et3N ) is used. The successful generation of the diamine is confirmed by a color change from deep yellow/orange (nitro) to pale yellow/colorless (amine) and solubility in dilute aqueous acid.

-

Substrate Dissolution: Dissolve the dinitro-heterocycle (e.g., the pyrazolone from Workflow 1) (2.0 mmol) in 20 mL of absolute ethanol in a 100 mL flask.

-

Reducing Agent: Add Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) (20.0 mmol, 4.51 g) in one portion. Add 1 mL of concentrated HCl to prevent the precipitation of basic tin salts during the reaction[6].

-

Heating: Reflux the mixture for 2–3 hours. The color will gradually lighten.

-

Neutralization (Critical Step): Cool the mixture to room temperature and concentrate it under reduced pressure to half its volume. Carefully pour the residue into 50 mL of crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 8. Note: Vigorous effervescence will occur, and a thick white precipitate of tin hydroxide ( Sn(OH)2 ) will form.

-

Extraction: Add ethyl acetate (50 mL) and stir vigorously for 15 minutes to break up the emulsion. Filter the entire biphasic mixture through a pad of Celite to remove the tin salts.

-

Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo to afford the 3,5-diaminophenyl derivative.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and operational parameters for the three derivatization workflows, based on standardized medicinal chemistry protocols.

| Reaction Pathway | Target Scaffold | Avg. Yield (%) | Reaction Time | Purity (Post-Cryst.) | Key Chemoselectivity Challenge |

| Workflow 1 | Pyrazolone | 82 - 88% | 4 hours | >95% | Regioselectivity of initial hydrazine attack |

| Workflow 2 | DHPM | 75 - 85% | 6 - 8 hours | >92% | Avoiding Knoevenagel side-products |

| Workflow 3 | Diamino-Heterocycle | 65 - 75% | 2 - 3 hours | >90% | Preventing over-reduction of heterocycle |

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Patented Catalysts for the Synthesis and Biological Applications of Dihydropyrimidinones: Recent Advances of the Biginelli Reaction / Recent Patents on Catalysise, 2012 [sci-hub.sg]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 6. ia601300.us.archive.org [ia601300.us.archive.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Analytical HPLC Method Development and Validation for Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate Quantification

Executive Summary

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a highly functionalized β -keto ester frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Quantifying this compound presents unique chromatographic challenges due to its strong electron-withdrawing dinitrophenyl ring and its propensity for keto-enol tautomerization.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to suppress tautomeric peak splitting, ensure high specificity, and meet the stringent regulatory requirements outlined in the[1].

Method Development Rationale: The "Why" Behind the Protocol

Developing a reliable method for this specific analyte requires moving beyond generic gradients and addressing the molecule's fundamental physicochemical behavior.

Overcoming Keto-Enol Tautomerization

β -keto esters naturally exist in an equilibrium between their keto and enol forms. Because the 3,5-dinitrophenyl group is powerfully electron-withdrawing, it increases the acidity of the α -protons, heavily influencing this equilibrium ()[2]. In a neutral HPLC mobile phase, the interconversion rate between the keto and enol forms is often similar to the chromatographic timescale. This results in severe peak broadening, tailing, or even a split "doublet" peak, which ruins quantitative accuracy.

The Solution: By heavily buffering the mobile phase with an acidic modifier (0.1% Trifluoroacetic Acid, pH ~2.0), we force a rapid interconversion equilibrium, effectively coalescing the tautomers into a single, sharp, and symmetrical peak.

Caption: Impact of Mobile Phase pH on Keto-Enol Tautomerization and Chromatographic Peak Shape.

Detector Wavelength Selection

While universal aromatic detection at 254 nm is possible, it lacks specificity in complex synthetic matrices. Dinitrophenyl derivatives exhibit a highly characteristic, strong UV absorption band between 355 nm and 360 nm due to the excited resonance state of the conjugated nitro-aromatic system ()[3]. Setting the primary detection wavelength to 357 nm selectively ignores many non-conjugated aliphatic or mono-aromatic impurities, drastically improving the signal-to-noise ratio.

Caption: Analytical Quality-by-Design (QbD) Workflow for Beta-Keto Ester HPLC Method Development.

Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be passed prior to sample analysis, ensuring that the instrument is capable of producing trustworthy data on any given day.

Reagents and Materials

-

Analyte: Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (Reference Standard, Purity ≥ 99.0%).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

-

Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

| Parameter | Specification |

| Column | C18, End-capped, 150 mm × 4.6 mm, 5 μ m (e.g., Waters XBridge or equivalent) |